N-(1,5-naphthyridin-2-yl)acetamide
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Overview
Description
“N-(1,5-naphthyridin-2-yl)acetamide” is a compound that belongs to the class of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “N-(1,5-naphthyridin-2-yl)acetamide”, has been extensively studied. Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “N-(1,5-naphthyridin-2-yl)acetamide”, show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Antibacterial Agents
Several studies have highlighted the potential of N-(1,5-naphthyridin-2-yl)acetamide derivatives in antibacterial applications. For instance, derivatives of this compound, such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, have been synthesized and shown significant antibacterial activity. The structural elucidation of these compounds was achieved through various spectroscopic techniques, indicating their potential as effective antimicrobial agents (Ramalingam et al., 2019). Additionally, a series of 1,8-naphthyridine-based 5-arylidene derivatives of thiazolidinone, derived from similar compounds, also demonstrated moderate to excellent antibacterial activity, suggesting the efficacy of these compounds in combating infectious diseases (Kundenapally et al., 2019).
Fluorescent Chemosensors
N-(1,5-naphthyridin-2-yl)acetamide derivatives have also been studied for their potential as fluorescent chemosensors. A notable example is a compound based on naphthyridine and benzothiazole group, developed as a turn-on fluorescent chemosensor for simultaneously detecting Al3+ and Fe3+. The sensing mechanism was deduced through various spectroscopic and theoretical studies, revealing its potential in metal ion detection and signaling (Yao et al., 2018).
Synthesis of Functionalized Compounds
N-(1,5-naphthyridin-2-yl)acetamide and its derivatives serve as key intermediates in the synthesis of a diverse array of functionalized compounds. For example, studies have demonstrated the synthesis of 2-chloro-1,8-naphthyridines-3-carbaldehyde and its transformation into various functionalities, exhibiting promising antimicrobial activity. The synthesis routes explored offer advantages such as shorter reaction times and high yields, making these compounds valuable in medicinal chemistry (Kumar et al., 2010).
Future Directions
properties
IUPAC Name |
N-(1,5-naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7(14)12-10-5-4-8-9(13-10)3-2-6-11-8/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZKPVBYNLJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356470 |
Source
|
Record name | N-(1,5-naphthyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-naphthyridin-2-yl)acetamide | |
CAS RN |
38956-59-1 |
Source
|
Record name | N-(1,5-naphthyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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